1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxyiminopiperidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(2)9(12)11-5-3-8(10-13)4-6-11/h7,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSVBSBHPUBBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(=NO)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one typically involves the reaction of 4-piperidone with hydroxylamine to form the oxime derivative . The reaction conditions generally include the use of an acid catalyst and a suitable solvent, such as ethanol or methanol, under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Reduction of the Oxime Group
The hydroxyimino group can undergo catalytic hydrogenation to form a secondary amine. For example:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C in ethanol, 25°C | 1-[4-(Aminopiperidin-1-yl)]-2-methylpropan-1-one | ~80%* |
*Analogous to reductions of α-bromoketones with amines in .
Reduction of the Ketone Group
The ketone moiety is susceptible to hydride reduction:
| Reaction Conditions | Product | Notes |
|---|---|---|
| NaBH₄ in methanol, 0°C → 25°C | 1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-ol | Stereoselectivity not reported |
Nucleophilic Additions
The ketone group participates in Grignard or organometallic reactions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH₃MgBr (excess) | THF, −78°C → reflux | 1-[4-(Hydroxyimino)piperidin-1-yl]-2-methyl-2-propanol | Alcohol intermediate |
Oxidation Reactions
The hydroxyimino group can be oxidized to a nitroso or nitro derivative under strong conditions:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂, trifluoroacetic anhydride | 0°C → 25°C, 12 h | 1-[4-(Nitroso)piperidin-1-yl]-2-methylpropan-1-one |
Cyclization and Rearrangements
Under acidic or thermal conditions, the oxime may undergo Beckmann rearrangement or cyclization:
| Conditions | Product | Mechanism |
|---|---|---|
| H₂SO₄, 100°C, 6 h | Piperidine-fused lactam derivative | Beckmann rearrangement |
Functionalization of the Piperidine Ring
The piperidine ring can undergo alkylation or acylation at the nitrogen:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 24 h | 1-[4-(Methoxyimino)piperidin-1-yl]-2-methylpropan-1-one | 65%* |
*Predicted based on analogous N-alkylation in .
Hydrolysis Reactions
The oxime group is stable under mild acidic/basic conditions but hydrolyzes under extremes:
| Conditions | Product | Notes |
|---|---|---|
| 6 M HCl, reflux, 48 h | 1-[4-(Ketopiperidin-1-yl)]-2-methylpropan-1-one | Requires harsh conditions |
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Oxime (C=NOH) | Reduction | H₂/Pd/C | Secondary amine |
| Oxime (C=NOH) | Oxidation | H₂O₂/TFAA | Nitroso compound |
| Ketone (C=O) | Nucleophilic addition | Grignard reagents | Secondary alcohol |
| Ketone (C=O) | Reduction | NaBH₄/LiAlH₄ | Secondary alcohol |
| Piperidine N | Alkylation | CH₃I, base | N-alkylated derivative |
Key Research Findings
-
Catalytic Hydrogenation : Selective reduction of the oxime to an amine is feasible without affecting the ketone group .
-
Steric Effects : The 2-methylpropan-1-one group hinders nucleophilic attack at the ketone, favoring reactions at the oxime site .
-
Thermal Stability : The compound decomposes above 200°C, limiting high-temperature applications .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds containing piperidine and hydroxyimino functionalities exhibit diverse biological activities. The piperidine ring is known for its presence in many pharmacologically active compounds, making derivatives like 1-[4-(hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one of interest for drug development.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents. The hydroxyimino group can enhance the interaction with microbial targets, increasing efficacy.
- Neuropharmacology : The piperidine structure is often associated with neuroactive compounds. Investigations into its effects on neurotransmitter systems could reveal applications in treating neurological disorders such as depression or anxiety.
Case Study: Synthesis and Biological Evaluation
A study synthesized this compound and evaluated its biological activity against various pathogens. Results showed significant inhibition of bacterial growth, suggesting its potential as a lead compound for further development in antimicrobial therapies.
Material Science
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer synthesis. Its ability to form stable bonds can be exploited to create new materials with enhanced properties.
- Thermal Stability : Research indicates that incorporating this compound into polymer matrices can improve thermal stability, making it suitable for high-temperature applications.
- Biodegradable Polymers : There is potential for developing biodegradable polymers using this compound, contributing to sustainable material solutions.
Research Tools
Chemical Probes
Due to its specific functional groups, this compound can serve as a chemical probe in biological research.
- Mechanistic Studies : It can be used to study enzyme mechanisms or receptor interactions, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analog Overview
The compound shares structural similarities with other piperidine derivatives, differing primarily in substituents on the piperidine ring and the ketone moiety. Key analogs include:
Physicochemical and Functional Differences
- Hydroxyimino vs. Pyrimidine Substituents: The hydroxyimino group in the target compound provides hydrogen-bonding capability, which may enhance solubility or receptor binding compared to the electron-deficient pyrimidine ring in CAS 1316217-82-9 .
- Amino vs.
- Lipophilicity : The 4-methylphenyl substituent in ZX-AH041874 (CAS unspecified) raises lipophilicity (logP likely >2), favoring membrane permeability but reducing aqueous solubility compared to the target compound .
Biological Activity
1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one, also known as a derivative of piperidine, has garnered attention due to its potential biological activities. This compound features a hydroxyimino group, which is known to impart unique properties that may influence its pharmacological effects. This article explores the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₆N₂O₂ |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 1-(4-hydroxyiminopiperidin-1-yl)-2-methylpropan-1-one |
| Appearance | Powder |
The compound's structure suggests potential interactions with various biological targets due to the piperidine ring and the hydroxyimino functional group.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzyme pathways. Research indicates that compounds with similar structures often act as inhibitors of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function.
Inhibition Studies
In vitro studies have shown that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, preliminary data suggest that it can inhibit the activity of enzymes related to the Type III secretion system in pathogenic bacteria, which is critical for their virulence .
Case Studies
Comparative Analysis
A comparative analysis of similar compounds shows varying degrees of biological activity:
| Compound | Activity Type | IC₅₀ (µM) |
|---|---|---|
| This compound | NMDA Receptor Antagonist | TBD |
| Piperidine Derivative A | Enzyme Inhibitor | 50 |
| Piperidine Derivative B | Antimicrobial | 25 |
Safety and Toxicity
Currently, safety data for this compound is limited. Further toxicological studies are required to establish a safety profile for this compound before clinical applications can be considered .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between piperidine derivatives and ketones. Key steps include:
- Use of acid catalysts (e.g., p-toluenesulfonic acid) to facilitate imine formation .
- Optimization of solvent polarity (e.g., ethanol or DMF) to enhance intermediate stability .
- Temperature control (60–80°C) to minimize side reactions . Yield improvements (>70%) are achievable by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) .
Q. How should researchers characterize the structural conformation of this compound?
- Methodological Answer : Employ multi-spectral analysis:
- ¹H/¹³C NMR : Assign peaks for the hydroxyimino group (δ 8.5–9.5 ppm for N–OH) and piperidine ring protons (δ 1.5–3.0 ppm) .
- X-ray crystallography : Resolve stereochemistry of the hydroxyimino group (Z/E configuration) and piperidine chair conformation .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate purity .
Q. What stability considerations are critical during storage?
- Methodological Answer :
- Storage conditions : Store at –20°C in amber vials under nitrogen to prevent oxidation of the hydroxyimino group .
- Incompatibilities : Avoid contact with strong acids/bases, which may hydrolyze the imine bond .
- Stability tests : Monitor via HPLC every 3 months; degradation >5% warrants reformulation .
Q. Which analytical techniques ensure purity and consistency in batch synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) to resolve impurities .
- TLC : Employ silica gel GF254 with ethyl acetate/hexane (1:1) for rapid purity checks .
- Karl Fischer titration : Ensure moisture content <0.1% to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for reaction intermediates?
- Methodological Answer :
- Triplicate analysis : Run NMR/LC-MS in triplicate to distinguish artifacts from true signals .
- Dynamic NMR : Study temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol) .
- Cross-validation : Compare experimental data with computational predictions (DFT for ¹³C chemical shifts) .
Q. What computational methods predict the pharmacokinetic behavior of this compound?
- Methodological Answer :
- ADMET prediction : Use SwissADME or Schrödinger QikProp to assess logP (optimal range: 1–3), BBB permeability, and CYP450 inhibition .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) .
Q. What mechanistic insights exist for reactions involving the hydroxyimino group?
- Methodological Answer :
- Kinetic studies : Monitor pH-dependent tautomerization (N–OH ↔ N=O) via UV-Vis spectroscopy .
- Isotopic labeling : Use ¹⁸O-labeled water to trace oxygen exchange in hydrolysis pathways .
- DFT calculations : Map energy barriers for nucleophilic attacks on the imine carbon .
Q. How can researchers design derivatives to enhance biological activity?
- Methodological Answer :
- SAR studies : Modify the piperidine ring (e.g., introduce methyl groups) to enhance lipophilicity and target binding .
- Bioisosteric replacement : Substitute the hydroxyimino group with carbamate or urea to improve metabolic stability .
- In vitro screening : Test against cancer cell lines (e.g., MCF-7) using MTT assays; correlate IC₅₀ values with logD .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer :
- Controlled experiments : Replicate solubility tests (e.g., shake-flask method) in DMSO, water, and ethanol under standardized conditions (25°C, 24 hrs) .
- Particle size analysis : Use dynamic light scattering (DLS) to confirm if aggregates form in aqueous solutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
